Cas no 2680586-98-3 (tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate)

Tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a diazaspiro[3.4]octane core with acetyl and hydroxyl functional groups. Its tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The spirocyclic structure imparts conformational rigidity, making it valuable in medicinal chemistry for scaffold diversification. The presence of both acetyl and hydroxyl groups offers versatile reactivity for further derivatization, enabling the synthesis of complex heterocycles or bioactive molecules. This compound is particularly useful in peptidomimetics and drug discovery, where its balanced polarity and functional group compatibility support efficient synthetic routes.
tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate structure
2680586-98-3 structure
Product Name:tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate
CAS No:2680586-98-3
MF:C13H22N2O4
MW:270.324783802032
CID:5620319
PubChem ID:165926057
Update Time:2025-05-26

tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680586-98-3
    • tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
    • EN300-28309017
    • tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate
    • Inchi: 1S/C13H22N2O4/c1-9(16)15-6-10(17)5-13(15)7-14(8-13)11(18)19-12(2,3)4/h10,17H,5-8H2,1-4H3
    • InChI Key: JKZLUJFWUSYKLC-UHFFFAOYSA-N
    • SMILES: OC1CN(C(C)=O)C2(C1)CN(C(=O)OC(C)(C)C)C2

Computed Properties

  • Exact Mass: 270.15795719g/mol
  • Monoisotopic Mass: 270.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate Pricemore >>

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Additional information on tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro3.4octane-2-carboxylate

Research Brief on tert-Butyl 5-Acetyl-7-Hydroxy-2,5-Diazaspiro[3.4]Octane-2-Carboxylate (CAS: 2680586-98-3)

The compound tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 2680586-98-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of this spirocyclic compound as a key intermediate in the synthesis of novel heterocyclic scaffolds with potential pharmacological properties. The presence of both acetyl and hydroxyl functional groups on the diazaspiro[3.4]octane core offers versatile reactivity, enabling further derivatization for targeted drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly for oncology targets.

From a synthetic chemistry perspective, researchers have optimized the preparation of this compound through a multi-step sequence involving [3+2] cycloaddition followed by selective protection and functionalization. The tert-butyloxycarbonyl (Boc) protecting group provides stability during subsequent transformations, while the acetyl moiety serves as a handle for further structural elaboration. Recent advances in flow chemistry have improved the scalability of this process, with yields exceeding 85% in optimized conditions.

Biological evaluations have revealed promising activity profiles for derivatives of this scaffold. In particular, analogs bearing modifications at the 7-hydroxy position have shown selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms, with IC50 values in the low micromolar range. Molecular docking studies suggest that the spirocyclic core provides optimal three-dimensional positioning of pharmacophores for target engagement, while maintaining favorable physicochemical properties.

The compound's potential extends beyond oncology applications. Preliminary data presented at the 2023 American Chemical Society meeting indicated neuroprotective effects in cellular models of neurodegenerative diseases. Researchers hypothesize that the unique spatial arrangement of the diazaspiro[3.4]octane system may facilitate blood-brain barrier penetration, making it an attractive scaffold for CNS-targeted therapeutics.

Future research directions include exploring the full structure-activity relationship (SAR) landscape of this scaffold and investigating its metabolic stability and pharmacokinetic properties. Several pharmaceutical companies have included derivatives of this compound in their early-stage discovery pipelines, particularly for difficult-to-drug targets where three-dimensional diversity is advantageous. The continued investigation of tert-butyl 5-acetyl-7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate and its derivatives represents an exciting frontier in medicinal chemistry with broad therapeutic potential.

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